molecular formula C8H12O6 B15336183 2-Acetoxyhexanedioic acid

2-Acetoxyhexanedioic acid

Cat. No.: B15336183
M. Wt: 204.18 g/mol
InChI Key: INKAOPBYKXYZOC-UHFFFAOYSA-N
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Description

2-Acetoxyhexanedioic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of two carboxyl groups and an acetoxy group attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetoxyhexanedioic acid can be achieved through several methods. One common approach involves the acetylation of hexanedioic acid (adipic acid) using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic oxidation of cyclohexene to adipic acid, followed by acetylation. This method is efficient and eco-friendly, utilizing hydrogen peroxide as the oxidant and tungsten-based catalysts in acidic ionic liquids .

Chemical Reactions Analysis

Types of Reactions: 2-Acetoxyhexanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hexanedioic acid and acetic acid.

    Reduction: Reduction reactions can convert it into hexanediol derivatives.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a tungsten catalyst.

    Reduction: Lithium aluminum hydride or sodium borohydride under mild conditions.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Hexanedioic acid and acetic acid.

    Reduction: Hexanediol derivatives.

    Substitution: Various substituted hexanedioic acid derivatives.

Scientific Research Applications

2-Acetoxyhexanedioic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of polymers and other complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a prodrug, where it can be metabolized into active therapeutic agents.

    Industry: It is utilized in the production of biodegradable plastics and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-acetoxyhexanedioic acid involves its hydrolysis to hexanedioic acid and acetic acid. The hexanedioic acid can then participate in various metabolic pathways, including the citric acid cycle. The acetoxy group facilitates the compound’s solubility and transport within biological systems, enhancing its bioavailability and effectiveness .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its acetoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This functional group enhances its solubility and potential for diverse applications in various fields.

Properties

Molecular Formula

C8H12O6

Molecular Weight

204.18 g/mol

IUPAC Name

2-acetyloxyhexanedioic acid

InChI

InChI=1S/C8H12O6/c1-5(9)14-6(8(12)13)3-2-4-7(10)11/h6H,2-4H2,1H3,(H,10,11)(H,12,13)

InChI Key

INKAOPBYKXYZOC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(CCCC(=O)O)C(=O)O

Origin of Product

United States

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